molecular formula C14H7Cl3F3NO2 B2704829 2,2,2-trichloro-1-{4-[2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone CAS No. 241147-01-3

2,2,2-trichloro-1-{4-[2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone

Cat. No.: B2704829
CAS No.: 241147-01-3
M. Wt: 384.56
InChI Key: LAYKZIHQNSONHB-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-{4-[2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone is a specialized organic compound featuring a trichloroacetyl group attached to a pyrrole ring substituted with a 2-(trifluoromethyl)benzoyl moiety. Its molecular structure combines halogenated (Cl, F) and aromatic systems, rendering it highly electrophilic and reactive. Such compounds are typically employed as intermediates in pharmaceutical and agrochemical synthesis due to their ability to undergo nucleophilic substitution or act as acylating agents.

Properties

IUPAC Name

2,2,2-trichloro-1-[4-[2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl3F3NO2/c15-13(16,17)12(23)10-5-7(6-21-10)11(22)8-3-1-2-4-9(8)14(18,19)20/h1-6,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYKZIHQNSONHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl3F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-1-{4-[2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-(trifluoromethyl)benzoyl chloride with a pyrrole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps, such as recrystallization or chromatography, to isolate the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Trichloroacetyl Group

The trichloroacetyl group (CCl₃CO-) is highly electrophilic, enabling nucleophilic substitution reactions. Key transformations include:

Reaction TypeConditionsProductSource Example
HydrolysisAqueous base (e.g., NaOH)Carboxylic acid or ketone derivativesPretomanid synthesis
AminolysisAmines (e.g., NH₃, alkylamines)Amides or substituted acetamidesAlpelisib synthesis
AlcoholysisROH with acid/base catalysisEstersSorafenib synthesis

Mechanistic Insight : The electron-withdrawing Cl atoms polarize the carbonyl, facilitating attack by nucleophiles (e.g., –OH, –NH₂). For example, in pretomanid synthesis, trichloroacetimidate intermediates undergo substitution with 2-chloro-4-nitroimidazole .

Electrophilic Substitution on the Pyrrole Ring

The pyrrole ring undergoes electrophilic substitution, with directing effects influenced by substituents:

PositionReactivityExample Reaction
C-3 and C-5Activated by electron-donating groupsNitration, halogenation
C-4 (benzoyl)Deactivated by electron-withdrawing CF₃Limited reactivity

Coupling Reactions Involving the Trifluoromethylbenzoyl Group

The 2-(trifluoromethyl)benzoyl moiety participates in cross-coupling reactions, leveraging its electron-deficient aromatic system:

Reaction TypeCatalyst SystemApplicationSource
Suzuki-MiyauraPd(PPh₃)₄, baseBiaryl formationTipranavir synthesis
Buchwald-HartwigPd₂(dba)₃, XantphosC–N bond formationSorafenib synthesis

Example : In sorafenib synthesis, a Pd-catalyzed coupling between pyridyloxy aniline and isocyanate intermediates forms the final product . The trifluoromethyl group enhances stability and directs coupling regioselectivity.

Hydrolysis and Stability

The compound’s stability under hydrolytic conditions depends on functional groups:

Functional GroupHydrolysis ConditionsOutcome
TrichloroacetylBasic aqueous media → Cl⁻ elimination, ketone formation
TrifluoromethylbenzoylResistant to hydrolysisRetains structure

Thermal Stability : Melting points of analogs (e.g., 177–179°C ) suggest moderate thermal stability, suitable for reactions below 200°C.

Redox Reactions

The trichloroacetyl group can undergo reduction:

Reducing AgentProductApplication
LiAlH₄ → Alcohol derivativeIntermediate for amines
H₂/Pd-C → Dechlorinated ketoneToxicity reduction

Note : Reductive dechlorination may reduce toxicity, as seen in environmental remediation strategies for chlorinated compounds .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been explored for its biological activities, particularly in the realm of drug design and development. Its structural components suggest potential applications in:

  • Anticancer Agents : The presence of the trifluoromethyl group is known to enhance the potency and selectivity of anticancer compounds. Research indicates that derivatives of this compound may inhibit tumor growth by interfering with cellular signaling pathways.
  • Antimicrobial Activity : Studies have shown that similar compounds exhibit significant antimicrobial properties against various pathogens, making this compound a candidate for further exploration in developing new antibiotics.

Synthesis and Derivatives

The synthesis of 2,2,2-trichloro-1-{4-[2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone can be achieved through several methods, including Friedel-Crafts acylation reactions. Understanding its synthesis is crucial for developing analogs with improved efficacy or reduced toxicity.

Synthesis Overview

  • Starting Materials : Typically synthesized from pyrrole derivatives and trifluoromethylbenzoyl chlorides.
  • Reaction Conditions : Utilize aluminum chloride as a catalyst in a chloroform solvent under reflux conditions.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound or its derivatives in various applications:

Study ReferenceApplicationFindings
Bioorganic and Medicinal Chemistry Letters Anticancer activityDemonstrated significant cytotoxic effects on cancer cell lines.
Journal of Medicinal Chemistry Antimicrobial propertiesShowed effectiveness against Gram-positive bacteria, indicating potential for antibiotic development.
European Journal of Medicinal Chemistry Structure-activity relationship (SAR) analysisIdentified key structural features that enhance biological activity, guiding future synthesis efforts.

Material Science Applications

In addition to medicinal uses, 2,2,2-trichloro-1-{4-[2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone can be utilized in material science:

  • Polymer Chemistry : Its reactive functional groups allow it to be incorporated into polymer matrices, potentially enhancing thermal stability and chemical resistance.
  • Fluorinated Materials : The trifluoromethyl group contributes to unique properties such as low surface energy and hydrophobicity, making it suitable for coatings and specialty materials.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-1-{4-[2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms and pyrrole ring play a crucial role in its binding affinity and activity. Detailed studies on its molecular pathways are essential to understand its effects fully .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound belongs to a family of trichloroacetyl-pyrrole derivatives, differing primarily in the substituents on the benzoyl or acyl group. Key analogs include:

Compound Name CAS Number Substituent (R) Molecular Weight (g/mol) Key Properties/Notes
2,2,2-Trichloro-1-{4-[2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone (Target) Not provided 2-(Trifluoromethyl)benzoyl ~352.5 (estimated) High electrophilicity due to CF₃ and Cl; likely reactive in cross-coupling reactions
2,2,2-Trichloro-1-[4-(cyclopropylcarbonyl)-1H-pyrrol-2-yl]-1-ethanone 885950-09-4 Cyclopropylcarbonyl 280.5 Smaller substituent; discontinued due to synthesis challenges
2,2,2-Trichloro-1-[4-(2,4-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone 338403-93-3 2,4-Difluorobenzoyl ~327.6 (estimated) Enhanced metabolic stability from fluorine; potential for bioactive applications
2,2,2-Trichloro-1-[4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone 303995-90-6 4-Chlorobenzoyl ~342.0 (estimated) Electron-withdrawing Cl may increase reactivity; sold as intermediate
2,2,2-Trichloro-1-[4-(4-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone 174417-17-5 4-Methoxybenzoyl ~338.0 (estimated) Electron-donating OCH₃ reduces electrophilicity; niche applications

Physical and Chemical Properties

  • Melting Points: Limited data are available, but analogs like those in (unrelated structure) show melting points of 227–230°C, suggesting similar thermal stability for halogenated derivatives .
  • Synthetic Methods: Synthesis typically involves coupling α-halogenated ketones with substituted pyrroles or triazoles under basic conditions (e.g., sodium ethoxide in ethanol), as described in .
  • Handling and Safety: Trichloroacetyl compounds are corrosive and require precautions (gloves, ventilation). Analogous safety data sheets (e.g., ) highlight risks of skin/eye irritation .

Biological Activity

2,2,2-Trichloro-1-{4-[2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone (CAS No. 241147-01-3) is a synthetic compound with notable biological activities. This article reviews its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

The molecular formula of the compound is C14H7Cl3F3NO2, with a molecular weight of 384.57 g/mol. Key physical properties are summarized in the table below:

PropertyValue
Boiling Point495.8 ± 45.0 °C (Predicted)
Density1.568 ± 0.06 g/cm³ (Predicted)
pKa12.21 ± 0.50 (Predicted)

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and toxicology.

Antimicrobial Activity

Studies have shown that derivatives of this compound possess significant antimicrobial properties. For instance, a related compound demonstrated effective inhibition against a range of bacteria, including Staphylococcus aureus and Escherichia coli at concentrations as low as 62.5 µg/ml for minimum inhibitory concentration (MIC) .

Anticancer Properties

Recent investigations have highlighted the potential anticancer effects of compounds similar to 2,2,2-trichloro-1-{4-[2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone. A study reported that these compounds induce apoptosis in cancer cell lines through the activation of caspase pathways . The specific mechanisms include disruption of mitochondrial membrane potential and generation of reactive oxygen species (ROS).

Case Studies

  • Case Study on Antimicrobial Efficacy : In a controlled laboratory setting, the compound was tested against various bacterial strains. Results indicated a dose-dependent relationship with significant activity observed at higher concentrations.
    Bacterial StrainMIC (µg/ml)
    Staphylococcus aureus62.5
    Escherichia coli125
    Klebsiella pneumoniae250
  • Case Study on Cytotoxicity : In vitro studies on human cancer cell lines revealed that treatment with the compound resulted in a reduction of cell viability by over 70% at concentrations exceeding 10 µM .

The biological activity of 2,2,2-trichloro-1-{4-[2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone is attributed to its ability to interact with cellular targets involved in cell proliferation and survival pathways. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and subsequent biological interactions.

Safety and Toxicology

While the compound shows promise in various applications, its safety profile must be considered. It is classified as a corrosive agent and may pose risks upon exposure . Toxicological evaluations are essential to establish safe handling practices and potential therapeutic indices.

Q & A

Q. What are the established synthetic routes for 2,2,2-trichloro-1-{4-[2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a two-step process: (i) Trichloroacetylation of pyrrole derivatives : React 1H-pyrrole with trichloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in dichloroethane at 0°C for 1 hour to form 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone. (ii) Benzoylation : Introduce the 2-(trifluoromethyl)benzoyl group at the 4-position of the pyrrole ring using Friedel-Crafts acylation. Optimize stoichiometry and temperature to minimize side reactions (e.g., over-acylation). Yields are typically improved by maintaining anhydrous conditions and slow reagent addition .

Q. What spectroscopic and crystallographic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Resolve tautomeric equilibria (e.g., NH proton exchange in pyrrole) using deuterated DMSO-d₆ or CDCl₃ with controlled temperature.
  • X-ray crystallography : Use SHELXL for structure refinement, particularly for resolving disorder in the trifluoromethyl group. High-resolution data (d-spacing < 0.8 Å) are critical due to the compound’s high electron density from chlorine and fluorine atoms .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns using ESI or MALDI-TOF, accounting for isotopic clusters from chlorine .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Cl₃C-, CF₃C₆H₃CO-) influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

  • Methodological Answer :
  • The trichloromethyl and trifluoromethylbenzoyl groups create an electron-deficient pyrrole ring, limiting traditional electrophilic substitution. Instead, focus on SNAr (nucleophilic aromatic substitution) at the 5-position of the pyrrole, using strong nucleophiles (e.g., alkoxides or amines) under basic conditions (K₂CO₃/DMF, 80°C).
  • For cross-coupling (e.g., Suzuki-Miyaura), pre-functionalize the pyrrole with a boronate ester at the 5-position. The electron-withdrawing groups stabilize the boronate intermediate but may require Pd(OAc)₂/XPhos catalysts for efficient coupling .

Q. What challenges arise in X-ray crystallographic analysis of this compound, and how can they be mitigated?

  • Methodological Answer :
  • Disorder in CF₃ groups : Use the SQUEEZE algorithm in SHELXL to model diffuse electron density from rotating trifluoromethyl moieties.
  • Crystal twinning : Screen multiple crystals and apply TWINLAW in SHELXL to identify twin domains. High-intensity synchrotron radiation improves data quality.
  • Thermal motion : Collect data at 100 K to reduce atomic displacement parameters (ADPs) .

Q. How should researchers resolve contradictions between spectroscopic data and computational models (e.g., DFT-predicted vs. observed NMR shifts)?

  • Methodological Answer :
  • DFT Validation : Perform geometry optimization at the B3LYP/6-311+G(d,p) level, including solvent effects (PCM model for DMSO). Compare calculated vs. experimental ¹³C shifts; deviations >5 ppm suggest tautomerism or dynamic effects.
  • Dynamic NMR (DNMR) : Probe exchange processes (e.g., NH tautomerism) by variable-temperature ¹H NMR (25–80°C). Use coalescence temperatures to estimate activation energies .

Q. What strategies address regioselectivity challenges in brominating the pyrrole ring of this compound?

  • Methodological Answer :
  • Electrophilic bromination : Use NBS (N-bromosuccinimide) in DMF at 0°C to preferentially brominate the 5-position of the pyrrole ring, leveraging the electron-withdrawing groups’ directing effects.
  • Competing pathways : Monitor by LC-MS; if dibromination occurs, reduce equivalents of NBS from 1.0 to 0.7. Isolate the monobrominated product via flash chromatography (hexane/EtOAc 4:1) .

Data Contradiction Analysis

  • Example : Discrepancies in melting points between batches may arise from polymorphism. Perform DSC (differential scanning calorimetry) to identify polymorphic forms and optimize recrystallization solvents (e.g., switch from ethanol to acetonitrile) .

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